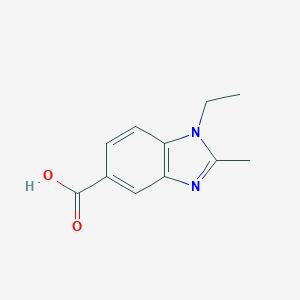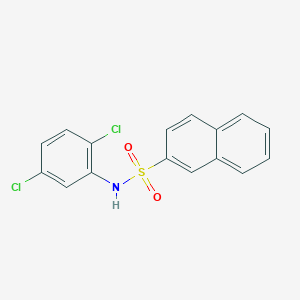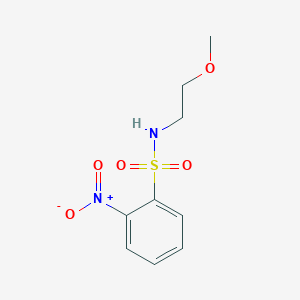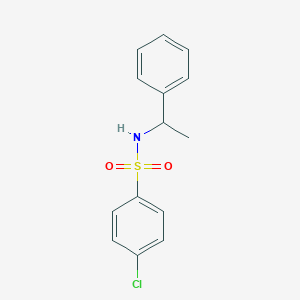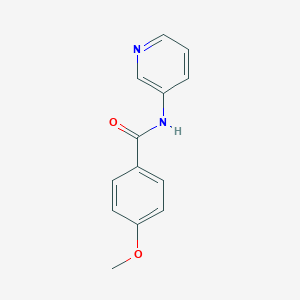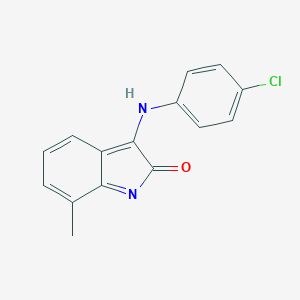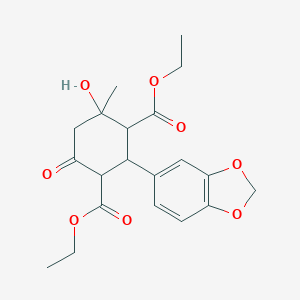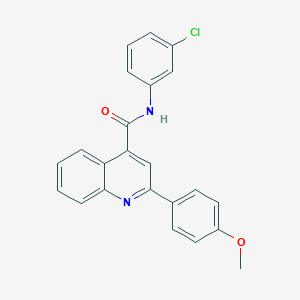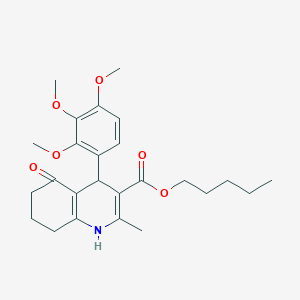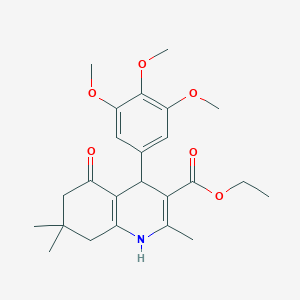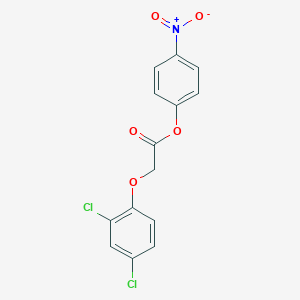![molecular formula C14H13N3O5S B187634 N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide CAS No. 7461-20-3](/img/structure/B187634.png)
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide
Descripción general
Descripción
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide, also known as Sulfanitran , is a sulfonamide . It has a molecular formula of C14H13N3O5S and a molecular weight of 335.3 . It is used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of new N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives was synthesized using aniline as a starting compound . The newly synthesized compounds were characterized by spectral analysis and evaluated for their antibacterial activity .Molecular Structure Analysis
The molecular structure of N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide can be represented by the SMILES notation: CC(=O)Nc1ccc(cc1)S(=O)(=O)Nc1ccccc1N+[O-] .Aplicaciones Científicas De Investigación
Antimicrobial Activity : N-substituted phenyl acetamide benzimidazole derivatives, including compounds similar to N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide, have shown significant antimicrobial activity. For instance, a study found that these compounds exhibit potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).
Solvatochromism and IR Spectroscopy : Research on N-(4-Methyl-2-nitrophenyl)acetamide, a compound structurally similar to N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide, has explored its solvatochromism and the effect of bifurcate hydrogen bond on its IR spectrum and dipole moment in solution (Krivoruchka et al., 2004).
Synthesis of Metal Complexes : A study described the synthesis of new azo complexes derived from N-(4-hydroxyphenyl)acetamide, indicating potential applications in the preparation of metal complexes with antimicrobial properties (Fahad, 2017).
Metallophthalocyanines Synthesis : Another research focused on the synthesis of metallophthalocyanines with phenoxyacetamide units, suggesting applications in increasing solubility and potential uses in various fields (Ağırtaş & İzgi, 2009).
Electronic and Biological Interactions : The electronic and biological interactions of derivatives like N-[4-(Ethylsulfamoyl)phenyl]acetamide have been studied, including molecular docking analysis to investigate potential fungal and cancer activities (Bharathy et al., 2021).
Antimicrobial and Antifungal Agents Synthesis : There has been significant interest in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, as found in N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, for use as antimicrobial and antifungal agents (Darwish et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-6-8-12(9-7-11)23(21,22)16-13-4-2-3-5-14(13)17(19)20/h2-9,16H,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXWYBQCIBCFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323753 | |
| Record name | GNF-Pf-424 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide | |
CAS RN |
7461-20-3 | |
| Record name | NSC404788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GNF-Pf-424 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



